N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(23)22-10-9-16-5-6-18(12-17(16)13-22)21-20(24)11-15-3-7-19(25-2)8-4-15/h3-8,12H,9-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIKANXBYBDELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Acetylation: Introduction of the acetyl group can be done using acetic anhydride or acetyl chloride in the presence of a base.
Methoxyphenyl Acetylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield tetrahydroisoquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that related tetrahydroisoquinoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A notable study demonstrated that tetrahydroisoquinoline derivatives exhibited percent growth inhibition (PGI) rates ranging from 51.88% to 86.61% against several cancer cell lines including OVCAR-8 and HCT-116 . This suggests that this compound may possess similar anticancer efficacy.
Neuroprotective Effects
The compound may also have neuroprotective effects due to its ability to modulate neurotransmitter systems and oxidative stress pathways. Research indicates that tetrahydroisoquinoline derivatives can influence dopamine receptors and exhibit protective effects against neurodegenerative diseases such as Parkinson's disease.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization of reaction conditions. Key steps include the formation of the tetrahydroisoquinoline core followed by acetylation and amide formation.
Table 1: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Cyclization | Various amines | Formation of tetrahydroisoquinoline core |
| 2 | Acetylation | Acetic anhydride | Introduction of acetyl group |
| 3 | Amidation | Methoxyphenyl acetic acid | Formation of amide linkage |
Anticancer Studies
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydroisoquinoline derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The results indicated that certain derivatives displayed IC50 values comparable to established chemotherapeutic agents .
Neuroprotective Studies
Another study focused on the neuroprotective properties of tetrahydroisoquinoline derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal cell death through mechanisms involving antioxidant activity and modulation of apoptotic pathways .
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications: Tetrahydroisoquinoline Derivatives
(a) Fluorophenyl Substitution (N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide)
- Structure : Replaces the 4-methoxy group with a 4-fluoro substituent.
- Molecular Weight : 326.36 g/mol (vs. 341.39 g/mol for the methoxy analog).
(b) Dichlorophenoxy Substitution (N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide)
Heterocyclic Core Replacements
(a) Benzothiazole Derivatives (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide)
- Structure: Replaces tetrahydroisoquinoline with a benzothiazole core.
- Activity: Benzothiazoles are known for antitumor and antimicrobial activities, but their pharmacokinetic profiles differ due to altered hydrogen-bonding capacity .
(b) Quinazoline-Sulfonyl Acetamides (e.g., Compound 38-40 from )
Pharmacological Activity Comparison
Anticancer Potential
| Compound Class | Key Substituents | Tested Cell Lines | Notable Activity | Reference |
|---|---|---|---|---|
| Methoxyphenyl Tetrahydroisoquinoline | 4-methoxyphenyl, acetyl | Not reported | Inferred kinase inhibition | [4, 7] |
| Fluorophenyl Tetrahydroisoquinoline | 4-fluorophenyl | Not reported | Enhanced metabolic stability | [4] |
| Quinazoline-Sulfonyl Acetamides | Pyrrolidinyl/piperidinyl sulfonyl | HCT-1, MCF-7 | IC₅₀: 2–5 µM | [1] |
Key Structural-Activity Relationship (SAR) Insights
- Methoxy vs. Fluoro : Methoxy groups improve solubility via hydrogen bonding, while fluoro substituents enhance membrane permeability.
- Chlorinated Side Chains: Increase potency but may elevate cytotoxicity (e.g., dichlorophenoxy analog ).
- Core Rigidity: Tetrahydroisoquinoline’s planar structure favors intercalation or enzyme binding compared to flexible benzothiazoles .
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core linked to an acetyl group and a substituted phenylacetamide moiety. The presence of the 4-methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets. The molecular formula is , with a molecular weight of 314.38 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in critical biological pathways.
Biological Activities
-
Anticancer Properties
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- MCF-7 (breast cancer) : IC50 = 11.35 μM
- HT-29 (colon cancer) : IC50 = 9.24 μM
- Huh7 (hepatocellular carcinoma) : IC50 = 5.67 μM
- The mechanism underlying these effects includes the induction of apoptosis and cell cycle arrest in the S phase .
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Neuroprotective Effects
-
Anti-inflammatory Activity
- The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anti-cancer activity against MCF-7 and Huh7 cell lines with IC50 values indicating potent effects. |
| Study B | Explored the neuroprotective effects in NMDA-lesion-induced models, showing reduced neurodegeneration in treated groups. |
| Study C | Investigated anti-inflammatory properties through inhibition of pro-inflammatory cytokines in cell cultures. |
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide | Tetrahydroisoquinoline core with m-tolyl group | Different steric and electronic properties due to m-tolyl substitution |
| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-isobutyramide | Tetrahydroisoquinoline core with isobutyramide | Unique branching affecting solubility and biological activity |
Q & A
Basic Research Questions
Q. What multi-step synthetic routes are optimal for synthesizing N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves sequential reactions such as acetylation, coupling, and cyclization. For example, intermediates like tetrahydroisoquinoline derivatives are synthesized using coupling agents (e.g., EDC) to form amide bonds . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to isolate high-purity products .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying proton environments and carbon frameworks. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like acetyl and amide linkages . High-resolution mass spectrometry (HRMS) is recommended for precise molecular formula validation .
Q. What in vitro assays are recommended for initial pharmacological screening?
- Methodological Answer : Common assays include:
- MTT assay for cytotoxicity screening across cancer cell lines (e.g., HCT-116, MCF-7) .
- Enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity .
- Fluorescence polarization for studying protein-ligand interactions .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?
- Methodological Answer : SHELXL refines X-ray diffraction data by optimizing atomic coordinates and thermal displacement parameters. For disordered moieties (e.g., methoxyphenyl groups), PART instructions and restraints on bond lengths/angles improve model accuracy. Twinning detection via SHELXD is critical for high-symmetry space groups .
Q. How should researchers approach structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Systematic substitution : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluoro) or bulky substituents to assess steric/electronic effects .
- Bioisosteric replacement : Substitute the acetyl group with sulfonyl or urea moieties to modulate solubility and target interactions .
- Data-driven SAR : Use clustering analysis of bioactivity data (e.g., IC₅₀ values) to identify pharmacophoric features .
Q. What strategies reconcile conflicting bioactivity data across cell lines?
- Methodological Answer :
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to rule out false positives .
- Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects in resistant cell lines .
- Comparative analysis : Cross-reference data with structurally similar compounds (e.g., chlorophenyl analogs) to identify trends .
Q. How do electronic effects of substituents influence binding affinity?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict interaction hotspots .
- Experimental validation : Compare binding constants (Kd) via surface plasmon resonance (SPR) for derivatives with varying substituents .
Q. How can reaction mechanisms be optimized for introducing substituents at specific positions?
- Methodological Answer :
- Directed ortho-metalation : Use lithium bases to functionalize the tetrahydroisoquinoline ring at the 7-position .
- Protecting group strategies : Temporarily block reactive sites (e.g., acetyl groups) during sulfonation or alkylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
